1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-phenyl-
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Overview
Description
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-phenyl- is a heterocyclic compound that contains a triazole ring fused to a phthalazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then reacted with phenylhydrazine and a suitable triazole precursor under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole or phthalazine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like alkyl, aryl, or sulfonyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential pharmacological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-phenyl- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one: Lacks the phenyl group, which might affect its chemical and biological properties.
2-Phenyl-1,2,4-triazole: Contains the triazole ring but lacks the phthalazine ring, leading to different reactivity and applications.
Phthalazine derivatives: Various derivatives with different substituents can have diverse properties and applications.
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-phenyl- is unique due to the combination of the triazole and phthalazine rings, which can confer specific chemical reactivity and potential biological activities not found in simpler analogs.
Properties
CAS No. |
124556-72-5 |
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Molecular Formula |
C15H10N4O |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
2-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-one |
InChI |
InChI=1S/C15H10N4O/c20-15-18(12-7-2-1-3-8-12)17-14-13-9-5-4-6-11(13)10-16-19(14)15/h1-10H |
InChI Key |
KFPYRKKORQVSBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)N3C(=N2)C4=CC=CC=C4C=N3 |
Origin of Product |
United States |
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